VU0405601 is a compound primarily studied for its effects on the human ether-a-go-go-related gene potassium channel, known as Kv11.1 or hERG (human Ether-à-go-go-Related Gene). This channel plays a crucial role in cardiac repolarization and is a significant target in pharmacology due to its involvement in various cardiac arrhythmias. VU0405601 has been classified as an allosteric modulator, which means it can bind to the Kv11.1 channel and influence its activity without directly blocking the ion flow.
VU0405601 was developed as part of a series of compounds aimed at modulating the activity of Kv11.1 channels. Its classification as an allosteric modulator highlights its potential therapeutic applications, particularly in managing conditions like Long QT Syndrome, which is characterized by prolonged cardiac repolarization leading to serious arrhythmias .
The synthesis of VU0405601 involves several key steps that modify a core structure through various chemical reactions. The initial steps typically include the formation of substituted-benzophenone derivatives, which serve as intermediates in the synthesis process. The synthesis pathway may include demethylation reactions using reagents such as aluminum chloride or boron tribromide, followed by coupling reactions to form the final compound .
Key steps in the synthesis process include:
The molecular structure of VU0405601 is characterized by multiple aromatic rings that contribute to its binding affinity and specificity for the Kv11.1 channel. The presence of specific functional groups within these rings enhances its interaction with the channel's binding site, allowing for modulation of channel activity.
The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the compound .
The chemical reactions involved in synthesizing VU0405601 are intricate and require careful control of conditions to ensure high yields and purity. Key reactions include:
Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to achieve desired outcomes.
VU0405601 acts on Kv11.1 channels by binding at an allosteric site distinct from the primary ion conduction pathway. This binding alters the conformational state of the channel, which can enhance or reduce ion flow depending on the specific interaction dynamics.
The mechanism involves:
Experimental data from electrophysiological assays often illustrate these effects by measuring changes in current flow through Kv11.1 channels upon application of VU0405601.
VU0405601 exhibits several notable physical and chemical properties that are relevant for its function and application:
VU0405601 has potential applications in several scientific areas:
The human Ether-à-go-go-Related Gene (hERG or Kv11.1) encodes the α-subunit of the rapid delayed rectifier potassium channel (I~Kr~), which governs the repolarization phase of cardiac action potentials. Inhibition of this channel by structurally diverse pharmaceuticals disrupts normal cardiac repolarization, leading to prolonged QT intervals on electrocardiograms and creating a substrate for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia [1] [3]. This phenomenon, termed drug-induced Long QT Syndrome (diLQTS), has precipitated the withdrawal of numerous otherwise effective drugs (e.g., terfenadine, cisapride) due to unintended hERG blockade [4] [6]. The hERG channel’s unusually large inner cavity and structural features render it exceptionally susceptible to blockade by small molecules, with an estimated 50–70% of drug candidates exhibiting some hERG inhibitory activity during preclinical development [1] [7]. This susceptibility transforms hERG dysfunction into a critical catalyst for arrhythmogenesis when combined with pharmacotherapy.
Traditional approaches to hERG-related cardiotoxicity face significant limitations. Complete avoidance of hERG inhibitors drastically constrains drug development pipelines and eliminates potentially beneficial therapeutics. Conversely, some clinically safe drugs (e.g., verapamil) exhibit hERG blockade but counterbalance it via concomitant calcium channel blockade, underscoring that hERG inhibition alone is an imperfect predictor of clinical arrhythmia risk [1] [6]. Furthermore, conventional antiarrhythmic agents targeting other ion channels do not address the fundamental electrophysiological instability caused by reduced I~Kr~. These challenges necessitate innovative strategies that specifically preserve hERG function during pharmacotherapy without compromising therapeutic efficacy [3] [4].
Table 1: Pharmacological Strategies for Managing hERG-Related Arrhythmia Risk
Strategy | Mechanism | Limitations | Representative Agents |
---|---|---|---|
Avoidance | Exclude hERG inhibitors from development | High attrition rates; loss of therapeutically valuable compounds | N/A |
Multi-Channel Blockade | Counterbalance hERG block with inhibition of other channels (e.g., Ca²⁺, Na⁺) | Unpredictable clinical translation; narrow therapeutic windows | Verapamil, Ranolazine |
Allosteric Modulation | Reduce sensitivity of hERG to blockers via distinct binding sites | Requires co-administration; mechanistic complexity | VU0405601, LUF7244 |
Direct Activation | Enhance hERG opening independent of blockade | Potential for excessive shortening of APD | NS1643, ICA-105574 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7